molecular formula C59H84N12O15 B018559 beta-Casomorphin 11 CAS No. 101554-61-4

beta-Casomorphin 11

Cat. No.: B018559
CAS No.: 101554-61-4
M. Wt: 1201.4 g/mol
InChI Key: LGPVSBODEPGJNA-XPPITOOHSA-N
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Description

Beta-Casomorphin 11 is an opioid peptide derived from the digestion of the milk protein beta-casein. These peptides have been studied for their potential physiological effects, including their interaction with opioid receptors in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Casomorphin 11 can be synthesized through enzymatic hydrolysis of beta-casein using specific proteases such as trypsin and chymotrypsin . The process involves the cleavage of beta-casein at specific sites to release the peptide. The reaction conditions typically include maintaining an optimal pH and temperature for enzyme activity.

Industrial Production Methods: In industrial settings, beta-casomorphins are produced through controlled fermentation processes or simulated gastrointestinal digestion. These methods involve the use of microbial enzymes to hydrolyze beta-casein in milk or milk-derived products . The production process is optimized to maximize the yield of beta-casomorphins while ensuring the stability and purity of the peptides.

Chemical Reactions Analysis

Types of Reactions: Beta-Casomorphin 11 undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized peptides.

    Reduction: Reduction reactions can reverse oxidation, restoring the peptide to its original state.

    Substitution: This involves the replacement of specific amino acids in the peptide chain, which can alter its biological activity.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide or other reactive oxygen species.

    Reducing agents: Dithiothreitol or other thiol-based compounds.

    Substitution reactions: Specific amino acid derivatives or analogs.

Major Products Formed: The major products formed from these reactions include modified peptides with altered biological activities. For example, oxidation can lead to the formation of peptides with reduced opioid activity, while substitution can result in peptides with enhanced or diminished receptor binding affinity .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N12O15/c1-5-34(4)49(58(84)71-26-12-18-46(71)53(79)63-39(30-47(61)74)50(76)66-42(32-72)51(77)65-41(59(85)86)27-33(2)3)67-55(81)44-16-9-23-68(44)48(75)31-62-52(78)43-15-10-25-70(43)57(83)40(29-35-13-7-6-8-14-35)64-54(80)45-17-11-24-69(45)56(82)38(60)28-36-19-21-37(73)22-20-36/h6-8,13-14,19-22,33-34,38-46,49,72-73H,5,9-12,15-18,23-32,60H2,1-4H3,(H2,61,74)(H,62,78)(H,63,79)(H,64,80)(H,65,77)(H,66,76)(H,67,81)(H,85,86)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPVSBODEPGJNA-XPPITOOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N12O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143996
Record name beta-Casomorphin 11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1201.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101554-61-4
Record name beta-Casomorphin 11
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101554614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Casomorphin 11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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